Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate

Description

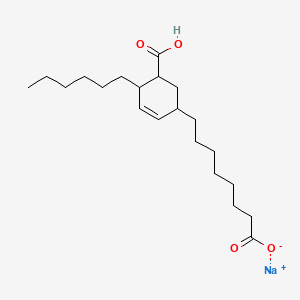

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate (CAS: 63082-99-5) is a sodium salt of a cyclohexene-based carboxylic acid. Its molecular formula is C₂₁H₃₅NaO₄, with a molecular weight of 396.47 g/mol . The compound is commercially available in purities ranging from 95% to 99% and is supplied by multiple manufacturers, including BOC Sciences (United States) and Zibo Hangyu Biotechnology Development Co., Ltd (China) .

Structure

3D Structure of Parent

Properties

CAS No. |

63082-99-5 |

|---|---|

Molecular Formula |

C21H35NaO4 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

sodium;8-(5-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate |

InChI |

InChI=1S/C21H36O4.Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1 |

InChI Key |

ZNBZNWFTONMVPR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate typically involves the reaction of 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as an intermediate in the preparation of complex molecules. The compound can facilitate reactions that lead to the formation of various organic compounds, making it essential in synthetic chemistry.

Biochemical Research

In biological studies, this compound is investigated for its interactions with biological molecules. It has potential applications in enzyme inhibition and receptor binding studies. Preliminary research indicates that it may modulate enzymatic activities, which could lead to therapeutic effects in metabolic disorders.

Drug Development

While not widely used in medicine currently, this compound shows promise in drug development. Its structural features may be leveraged to design new therapeutic agents, particularly those targeting metabolic dysregulation and inflammation.

Industrial Applications

This compound is utilized in formulating specialty chemicals, including:

- Surfactants

- Emulsifiers

- Additives

Its properties enhance the performance of these products in various industrial processes, making it a valuable component in chemical manufacturing.

Case Studies

Several studies have highlighted the applications of this compound:

- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.

- Synthesis of Complex Molecules : A study showcased its use as an intermediate in synthesizing novel organic compounds, emphasizing its versatility in organic chemistry.

- Industrial Formulation : Case studies from chemical manufacturers highlighted the compound's effectiveness as an emulsifier in cosmetic products, improving stability and performance.

Mechanism of Action

The mechanism of action of Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Notes on Data Limitations

- Physical Properties : Melting points and solubility data are absent in available literature, necessitating experimental validation.

- CAS Conflicts: Mislabeling of mono- and disodium salts under CAS 63082-99-5 requires clarification from authoritative databases .

- Isomerism : Positional isomerism (5- vs. 6-carboxy) in analogues may influence reactivity but is underexplored .

Biological Activity

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate, also known as disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate, is a compound that has garnered interest in various biological and medicinal contexts. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, synthesis, and potential applications.

| Property | Value |

|---|---|

| IUPAC Name | Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate |

| Molecular Formula | C21H36O4·2Na |

| Molecular Weight | 396.476 g/mol |

| CAS Number | 60532-96-9 |

The synthesis of this compound typically involves the carboxylation of cyclohexene derivatives under controlled conditions. The compound can be produced in industrial settings using large-scale batch reactors, employing solvents like dichloromethane or toluene and catalysts such as palladium complexes to enhance yield and purity .

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding. This modulation can lead to various biological effects, including antimicrobial and anti-inflammatory responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted on its efficacy against Bacillus subtilis and Bacillus thuringiensis demonstrated a notable reduction in bacterial growth at certain concentrations, suggesting its potential as a natural preservative or therapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have indicated that this compound can inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory pathways . This activity may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effectiveness of this compound.

- Methodology : Various concentrations were tested against standard bacterial strains.

- Results : Significant inhibition was observed at concentrations above 100 µg/mL, with a complete growth inhibition noted at 500 µg/mL for both Bacillus species.

-

Case Study on Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory effects in an animal model.

- Methodology : Administration of this compound was performed alongside inflammatory stimuli.

- Results : Marked reduction in inflammatory markers was recorded, with a decrease in edema observed within 24 hours post-treatment.

Potential Applications

Given its biological activities, this compound holds potential for various applications:

- Pharmaceuticals : As a candidate for developing anti-inflammatory drugs or natural preservatives.

- Agriculture : Its antimicrobial properties could be utilized in formulating eco-friendly pesticides or fungicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.